molecular formula C12H11BrF3NO B8134625 (3-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

(3-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8134625
M. Wt: 322.12 g/mol
InChI Key: YQZFERXCODPMRC-UHFFFAOYSA-N
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Description

(3-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a bromine atom, a trifluoromethyl group, and a pyrrolidine ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the phenyl ring.

    Pyrrolidinylation: The attachment of a pyrrolidine ring to the phenyl ring.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

(3-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Protein-Ligand Interactions: The compound can form complexes with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluorobenzotrifluoride
  • 3-Bromo-2,5,6-trifluorophenol

Uniqueness

(3-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a trifluoromethyl group and a pyrrolidine ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c13-10-6-8(5-9(7-10)12(14,15)16)11(18)17-3-1-2-4-17/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZFERXCODPMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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